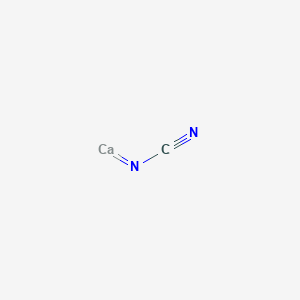
1,1-Dibromo-2-vinylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-2-vinylcyclopropane is an organic compound with the molecular formula
C5H6Br2
. It is a cyclopropane derivative where two bromine atoms are attached to the same carbon atom, and a vinyl group is attached to the adjacent carbon. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical research and industrial applications.准备方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 2-vinylcyclopropane. The reaction typically uses bromine (
Br2
) in the presence of a solvent such as carbon tetrachloride (CCl4
) at low temperatures to control the reaction rate and prevent side reactions.Another method involves the addition of dibromocarbene to 1,2-butadiene. This reaction is carried out under controlled conditions using a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,1-Dibromo-2-vinylcyclopropane undergoes various chemical reactions, including:
- The bromine atoms can be substituted by nucleophiles such as hydroxide ions (
Substitution Reactions: OH−
) or alkoxide ions (RO−
), leading to the formation of different substituted cyclopropane derivatives. The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides (Addition Reactions: HX
), resulting in the formation of halogenated cyclopropanes.Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopropenes.
Common Reagents and Conditions
- Hydroxide ions (
Nucleophiles: OH−
), alkoxide ions ( ) Hydrogen halides (Electrophiles: HX
), bromine ( )Catalysts: Phase-transfer catalysts, Lewis acids
Major Products
The major products formed from these reactions include substituted cyclopropanes, halogenated cyclopropanes, and cyclopropenes, depending on the reaction conditions and reagents used.
科学研究应用
1,1-Dibromo-2-vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential pharmaceutical applications, including as intermediates in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and agrochemicals.
作用机制
The mechanism of action of 1,1-dibromo-2-vinylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms, being electron-withdrawing groups, make the adjacent carbon atoms more susceptible to nucleophilic attack. The vinyl group can participate in addition reactions, further expanding the compound’s reactivity profile. These interactions are facilitated by the strained nature of the cyclopropane ring, which makes it more reactive compared to other cyclic compounds.
相似化合物的比较
Similar Compounds
1,1-Dibromo-2,2-diphenylcyclopropane: This compound has phenyl groups instead of a vinyl group, leading to different reactivity and applications.
1,1-Dibromo-2,2-dimethylcyclopropane: The presence of methyl groups alters the compound’s steric and electronic properties, affecting its reactivity.
1,1-Dibromo-2,2-dichlorocyclopropane: The chlorine atoms introduce additional reactivity, making it useful in different chemical transformations.
Uniqueness
1,1-Dibromo-2-vinylcyclopropane is unique due to the presence of both bromine atoms and a vinyl group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
1,1-dibromo-2-ethenylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBUVGWEJCPSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-65-2 |
Source


|
| Record name | NSC4532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5398-65-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

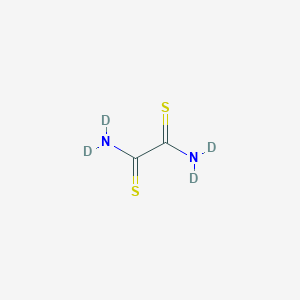
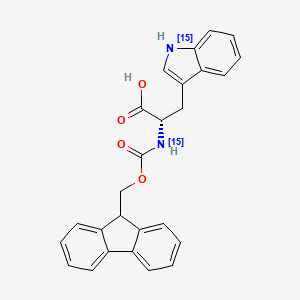


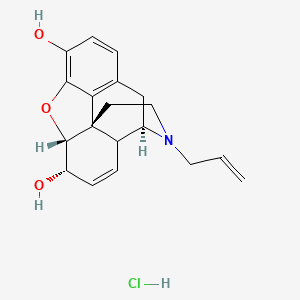
![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)

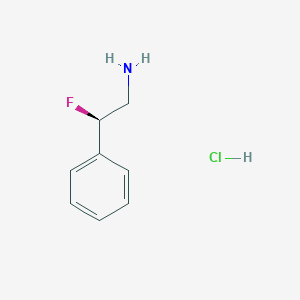


![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

